molecular formula C8H16ClNO3 B2717779 Methyl 1-((2-hydroxyethyl)amino)cyclobutane-1-carboxylate hydrochloride CAS No. 2174007-58-8

Methyl 1-((2-hydroxyethyl)amino)cyclobutane-1-carboxylate hydrochloride

Cat. No.: B2717779
CAS No.: 2174007-58-8
M. Wt: 209.67
InChI Key: UIUFMTLVLOCJOV-UHFFFAOYSA-N
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Description

Methyl 1-((2-hydroxyethyl)amino)cyclobutane-1-carboxylate hydrochloride is a chemical compound with the molecular formula C8H15NO3·HCl It is a derivative of cyclobutane, featuring a methyl ester group, a hydroxyethylamino substituent, and a hydrochloride salt form

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-((2-hydroxyethyl)amino)cyclobutane-1-carboxylate hydrochloride typically involves the following steps:

    Cyclobutane Carboxylation: The starting material, cyclobutane, undergoes carboxylation to form cyclobutane-1-carboxylic acid.

    Esterification: The carboxylic acid is then esterified using methanol in the presence of an acid catalyst to yield methyl cyclobutane-1-carboxylate.

    Amination: The ester is reacted with 2-aminoethanol under basic conditions to introduce the hydroxyethylamino group, forming Methyl 1-((2-hydroxyethyl)amino)cyclobutane-1-carboxylate.

    Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyethyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Corresponding aldehydes or carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amines or esters.

Scientific Research Applications

Chemistry

In chemistry, Methyl 1-((2-hydroxyethyl)amino)cyclobutane-1-carboxylate hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study the effects of cyclobutane derivatives on biological systems. Its hydroxyethylamino group may interact with biological molecules, providing insights into enzyme-substrate interactions and receptor binding.

Medicine

In medicine, derivatives of this compound may have potential as therapeutic agents. The hydroxyethylamino group can be modified to enhance binding affinity to specific biological targets, leading to the development of new drugs.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-aminocyclobutanecarboxylate hydrochloride: Similar structure but lacks the hydroxyethyl group.

    Cyclobutane-1-carboxylic acid derivatives: Various derivatives with different substituents on the cyclobutane ring.

Uniqueness

Methyl 1-((2-hydroxyethyl)amino)cyclobutane-1-carboxylate hydrochloride is unique due to the presence of both a hydroxyethylamino group and a methyl ester group. This combination of functional groups provides a versatile platform for chemical modifications and enhances its potential for diverse applications in research and industry.

Properties

IUPAC Name

methyl 1-(2-hydroxyethylamino)cyclobutane-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3.ClH/c1-12-7(11)8(3-2-4-8)9-5-6-10;/h9-10H,2-6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIUFMTLVLOCJOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCC1)NCCO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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